Energetics and optimal molecular packing for singlet fission in BN-doped perylenes: electronic adiabatic state basis screening†
Physical Chemistry Chemical Physics Pub Date: 2021-07-09 DOI: 10.1039/D1CP01762D
Abstract
Singlet fission has the potential to increase the efficiency of photovoltaic devices, but the design of suitable chromophores is notoriously difficult. Both the electronic properties of the monomer and the packing motif in the crystal have a big impact on the singlet fission efficiency. Using perylene as an example, it is shown that doping with boron and nitrogen not only helps to align the energy levels but also shifts the stacking position that is optimal for singlet fission. Among all perylene derivatives doped with one or two BN groups, we identify the most suitable isomer for singlet fission with the help of TD-DFT and CASPT2 calculations. The optimal relative disposition of the two monomer units in a cofacially stacked homodimer is explored using two semiempirical models for the singlet fission rate: The first one is the well-known diabatic frontier orbital model, while the second treats singlet fission as a non-adiabatic transition and approximates the rate as the length squared of the non-adiabatic coupling vector between eigenfunctions of the diabatic Hamiltonian.
![Graphical abstract: Energetics and optimal molecular packing for singlet fission in BN-doped perylenes: electronic adiabatic state basis screening](http://scimg.chem960.com/usr/1/D1CP01762D.jpg)
Recommended Literature
- [1] Front cover
- [2] Transamidation of aromatic amines with formamides using cyclic dihydrogen tetrametaphosphate†
- [3] Electron transfer ferredoxins with unusual cluster binding motifs support secondary metabolism in many bacteria†
- [4] Experimental studies on combined production of CH4 and safe long-term storage of CO2 in the form of solid hydrate in sediment
- [5] Acoustic bubble sorting for ultrasound contrast agent enrichment
- [6] The citric acid content of milk powder
- [7] Direct catalytic asymmetric and anti-selective vinylogous addition of butenolides to chromones†
- [8] Adsorption and photocatalytic splitting of water on graphitic carbon nitride: a combined first principles and semiempirical study
- [9] Photoconductivity of PbS/perovskite quantum dots in gold nanogaps†
- [10] Utilization of whole cell mediated deracemization in a chemoenzymatic synthesis of enantiomerically enriched polycyclic chromeno[4,3-b] pyrrolidines†
![Physical Chemistry Chemical Physics](https://scimg.chem960.com/usr/1/CP024006.jpg)
Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 133556-24-8
-
CAS no.: 16420-30-7
-
CAS no.: 182823-26-3